molecular formula C10H18 B14661207 1,1,3-Trimethyl-2-methylidenecyclohexane CAS No. 40514-66-7

1,1,3-Trimethyl-2-methylidenecyclohexane

Cat. No.: B14661207
CAS No.: 40514-66-7
M. Wt: 138.25 g/mol
InChI Key: WVCGHSCRZZMFMZ-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-2-methylidenecyclohexane is a chemical compound with the molecular formula C10H18. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and one methylene group attached to the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Trimethyl-2-methylidenecyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of 1,1,3-trimethylcyclohexane with methylene chloride in the presence of a strong base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-2-methylidenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3-Trimethyl-2-methylidenecyclohexane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-2-methylidenecyclohexane involves its interaction with various molecular targets. The presence of the methylene group allows it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Trimethylcyclohexane
  • 1,2,3-Trimethylcyclohexane
  • 1,3,3-Trimethylcyclohexene

Uniqueness

1,1,3-Trimethyl-2-methylidenecyclohexane is unique due to the presence of the methylene group, which imparts distinct reactivity compared to other trimethylcyclohexane derivatives. This structural feature allows it to undergo specific addition reactions that are not possible with its analogs .

Properties

CAS No.

40514-66-7

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,1,3-trimethyl-2-methylidenecyclohexane

InChI

InChI=1S/C10H18/c1-8-6-5-7-10(3,4)9(8)2/h8H,2,5-7H2,1,3-4H3

InChI Key

WVCGHSCRZZMFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=C)(C)C

Origin of Product

United States

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